2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound with the molecular formula C4H5ClN4O3S2 and a molecular weight of 256.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the chlorination and oxidation of 2-acetamido-5-mercapto-1,3,4-thiadiazole. The process begins by adding the starting material to a mixture of ice-cold acetic acid and water. Chlorine gas is then bubbled through the solution at temperatures not exceeding 5°C. The reaction mixture is filtered, and the resulting product is washed with ice water to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives .
Scientific Research Applications
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating conditions such as glaucoma and epilepsy.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition leads to a decrease in intraocular pressure, making it useful in the treatment of glaucoma .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor with a similar structure but different substituents.
Methazolamide: Similar to acetazolamide but with a different pharmacokinetic profile.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
2-Chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its chlorine atom allows for various substitution reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
14949-02-1 |
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Molecular Formula |
C4H5ClN4O3S2 |
Molecular Weight |
256.7 g/mol |
IUPAC Name |
2-chloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5ClN4O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1H2,(H2,6,11,12)(H,7,8,10) |
InChI Key |
BLOQKEKPXLBTBC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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